1-[4-(bromomethyl)phenoxy]-3-chlorobenzene
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Overview
Description
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is a chemical compound with the molecular formula C13H10BrClO. It is known for its unique chemical structure, which includes a bromomethyl group attached to a phenoxy ring, and a chlorine atom on the benzene ring. This compound has garnered significant attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(bromomethyl)phenoxy]-3-chlorobenzene typically involves the reaction of 3-chlorophenol with 4-(bromomethyl)benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated phenoxy derivatives.
Scientific Research Applications
1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-(bromomethyl)phenoxy]-3-chlorobenzene involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-[4-(Chloromethyl)phenoxy]-3-chlorobenzene
- 1-[4-(Methyl)phenoxy]-3-chlorobenzene
- 1-[4-(Bromomethyl)phenoxy]-2-chlorobenzene
Comparison: 1-[4-(Bromomethyl)phenoxy]-3-chlorobenzene is unique due to the presence of both bromomethyl and chlorobenzene groups, which confer distinct reactivity and biological properties. Compared to its analogs, this compound exhibits enhanced electrophilicity and potential for diverse chemical transformations. The presence of the bromomethyl group also allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
119552-45-3 |
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Molecular Formula |
C13H10BrClO |
Molecular Weight |
297.6 |
Purity |
95 |
Origin of Product |
United States |
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